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5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a 4-bromobenzyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-bromobenzyl bromide with pyrrole-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-benzylpyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid can be synthesized through various chemical reactions involving pyrrole derivatives. The presence of the bromobenzyl group enhances its reactivity and biological profile. The compound's structure can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its conformation and interactions with biological targets.
Antimicrobial Properties
The compound has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of pyrrole carboxylic acids can inhibit bacterial DNA gyrase and topoisomerase IV, making them effective against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown efficacy against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
This compound | Klebsiella pneumoniae | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, the compound has demonstrated promising anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung cancer (A549), liver cancer (HepG2), and colon cancer (HCT-116). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 15 |
This compound | HepG2 | 20 |
This compound | HCT-116 | 25 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrole ring or the carboxylic acid group can significantly influence its potency against microbial and cancerous cells.
Key Insights from SAR Studies:
- The presence of electron-withdrawing groups (like bromine) enhances antimicrobial activity.
- Modifications to the side chain can lead to improved selectivity for cancer cell lines while reducing toxicity to normal cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Potential
In another research project, the anticancer properties of this compound were tested on A549 lung cancer cells using MTT assays. The findings revealed that it induced apoptosis at concentrations lower than those required for cytotoxic effects on normal cells, suggesting a favorable therapeutic window for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets through its bromobenzyl and carboxylic acid groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the pyrrole ring and carboxylic acid group.
4-Bromobenzaldehyde: Contains the bromobenzyl group but differs in the functional groups attached to the benzene ring.
Pyrrole-2-carboxylic acid: Lacks the bromobenzyl substitution.
Uniqueness
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the bromobenzyl group and the pyrrole ring with a carboxylic acid group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research fields.
Biological Activity
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes recent findings on its biological activity, including antibacterial properties, anti-tuberculosis effects, and its role in inhibiting biofilm formation.
Chemical Structure and Properties
The compound's structure includes a pyrrole ring substituted with a bromobenzyl group and a carboxylic acid moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that pyrrole-based compounds exhibit varying degrees of activity against different bacterial strains.
- Minimum Inhibitory Concentrations (MIC) :
Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
---|---|---|
This compound | TBD | 2 |
Pyrrole benzamide derivatives | 3.12 - 12.5 | 2 |
Anti-Tuberculosis Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, particularly focusing on its interaction with the MmpL3 protein, which is crucial for mycolic acid biosynthesis in mycobacteria.
- Inhibition Studies : Compounds similar to this compound have shown potent anti-TB activity with MIC values below 0.016 μg/mL . Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrrole ring enhance this activity.
Biofilm Inhibition
Biofilm formation by pathogenic bacteria poses significant challenges in treating infections. Studies indicate that pyrrole derivatives can inhibit biofilm formation effectively.
- Efficacy Against Listeria monocytogenes : The compound demonstrated a reduction in biofilm biomass and metabolic activity in L. monocytogenes, suggesting its potential as an antibiofilm agent .
Biofilm Characteristics | Control (Untreated) | Treated with PCA (0.75 mg/mL) |
---|---|---|
Biomass Reduction (%) | 100 | 48.58 |
Metabolic Activity Reduction (%) | 100 | Significant decrease |
Case Studies and Research Findings
- Antibacterial Efficacy : A study on pyrrole derivatives highlighted their effectiveness against resistant strains of bacteria, making them candidates for further development as antibacterial agents .
- Anti-TB Activity : Research focused on the inhibition of MmpL3 has shown that modifications to the pyrrole structure can lead to enhanced anti-TB properties, indicating a promising direction for developing new treatments for tuberculosis .
- Biofilm Disruption : The ability of pyrrole-2-carboxylic acid to disrupt biofilms formed by Listeria monocytogenes provides insights into its application in food safety and infection control .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c13-9-3-1-8(2-4-9)7-10-5-6-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
InChI Key |
PNWXDMYOEIZVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(N2)C(=O)O)Br |
Origin of Product |
United States |
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